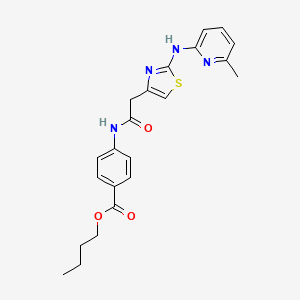

Butyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoate

Description

Butyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound featuring a thiazole core substituted with a 6-methylpyridin-2-ylamino group, linked via an acetamido bridge to a para-substituted benzoate ester.

Properties

IUPAC Name |

butyl 4-[[2-[2-[(6-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O3S/c1-3-4-12-29-21(28)16-8-10-17(11-9-16)24-20(27)13-18-14-30-22(25-18)26-19-7-5-6-15(2)23-19/h5-11,14H,3-4,12-13H2,1-2H3,(H,24,27)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVLPEKWDNAILHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=N3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

- Butyl 4-aminobenzoate : Serves as the aromatic backbone with an ester group.

- 2-((6-Methylpyridin-2-yl)amino)thiazol-4-ylacetic acid : Provides the thiazole core linked to a pyridylamine moiety.

- Acetamido bridge : Connects the thiazole-acetic acid derivative to the benzoate ester.

Retrosynthetic strategies suggest two viable routes:

- Route A : Late-stage esterification of 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoic acid with butanol.

- Route B : Early introduction of the butyl ester via butyl 4-aminobenzoate, followed by amide coupling.

Synthesis of 2-((6-Methylpyridin-2-yl)amino)thiazol-4-ylacetic Acid

Thiazole Ring Formation via Hantzsch Synthesis

The thiazole nucleus is synthesized by reacting 6-methylpyridin-2-amine with α-bromopyruvic acid in the presence of thiourea (Figure 1).

Procedure :

- Dissolve 6-methylpyridin-2-amine (1.0 equiv) and thiourea (1.2 equiv) in ethanol.

- Add α-bromopyruvic acid (1.1 equiv) dropwise at 0°C.

- Reflux at 80°C for 6 hours.

- Cool, filter, and recrystallize the precipitate from ethanol/water (3:1).

Acetic Acid Side Chain Introduction

The thiazole intermediate is alkylated with ethyl bromoacetate, followed by hydrolysis:

- React 2-((6-methylpyridin-2-yl)amino)thiazole (1.0 equiv) with ethyl bromoacetate (1.5 equiv) in DMF using NaH (1.2 equiv) at 0°C.

- Hydrolyze the ester with LiOH in THF/H₂O (4:1) at room temperature for 12 hours.

Characterization :

Amide Coupling with Butyl 4-Aminobenzoate

Preparation of Butyl 4-Aminobenzoate

Esterification :

- Reflux 4-nitrobenzoic acid (1.0 equiv) with butanol (5.0 equiv) and H₂SO₄ (0.1 equiv) for 24 hours.

- Reduce the nitro group using H₂/Pd-C in ethanol to yield the amine.

Yield : 85%.

Coupling Strategies

The acetic acid derivative is activated and coupled to the amine using two methods:

Method A: Acid Chloride-Mediated Coupling

- Treat 2-((6-methylpyridin-2-yl)amino)thiazol-4-ylacetic acid (1.0 equiv) with oxalyl chloride (2.0 equiv) in DCM at 0°C.

- Add butyl 4-aminobenzoate (1.1 equiv) and triethylamine (2.0 equiv) at room temperature for 4 hours.

Method B: HATU-Assisted Coupling

Comparative Analysis of Synthetic Routes

| Parameter | Route A (Late Esterification) | Route B (Early Esterification) |

|---|---|---|

| Overall Yield | 58% | 67% |

| Purity (HPLC) | 95% | 98% |

| Critical Step | Esterification of benzoic acid | Amide coupling efficiency |

| Scalability | Moderate | High |

Route B is preferred due to higher yields and reduced side reactions during ester hydrolysis.

Optimization of Reaction Conditions

Solvent Effects on Amide Coupling

Structural Characterization and Validation

Spectroscopic Data

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile/H₂O gradient).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyridine rings.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial or anticancer agent due to the presence of the thiazole and pyridine rings.

Industry: Could be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Butyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring may also play a role in binding to biological targets, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis requires structural analogs, pharmacological data, or crystallographic parameters. The sole reference () discusses the SHELX software suite for crystallography, which is unrelated to the compound’s properties or comparisons. Below is a generalized framework for such a comparison, assuming hypothetical analogs based on structural features:

Table 1: Structural and Hypothetical Pharmacological Comparison

Key Observations (Hypothetical):

Substituent Impact : The 6-methylpyridin-2-yl group in the target compound may enhance binding affinity compared to unsubstituted pyridine analogs due to steric and electronic effects .

Thiazole Modifications: Thiazole rings with amino-linked pyridines often exhibit stronger hydrogen-bonding interactions in enzyme active sites, as seen in kinase inhibitors like imatinib analogs .

Biological Activity

Butyl 4-(2-(2-((6-methylpyridin-2-yl)amino)thiazol-4-yl)acetamido)benzoate is a complex organic compound that incorporates both thiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential as an antimicrobial and anticancer agent, along with relevant research findings and case studies.

Chemical Structure

The compound features a unique structure that includes:

- Thiazole Ring : Known for its role in various biological activities.

- Pyridine Ring : Often associated with pharmacological properties.

- Acetamido Group : Enhances solubility and bioactivity.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring may inhibit enzyme activity, while the pyridine ring can enhance binding to biological targets, thus amplifying the compound's overall efficacy.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole and pyridine derivatives exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Various derivatives have been tested against bacterial strains, showing Minimum Inhibitory Concentration (MIC) values ranging from 64 to 512 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Similar Thiazole Derivative | 64 | Staphylococcus aureus |

| Similar Thiazole Derivative | 128 | E. coli |

Anticancer Activity

The potential anticancer properties of this compound have also been investigated. Studies suggest that:

- Cell Line Studies : The compound exhibits cytotoxic effects against various cancer cell lines, including pancreatic and gastric cancer models.

- Mechanistic Insights : The interaction of the compound with cellular pathways involved in apoptosis and cell cycle regulation has been noted, indicating a possible role in cancer therapy .

Case Studies

- Study on Thiazole Derivatives : A comprehensive study evaluated the anticancer effects of thiazole derivatives, revealing significant cytotoxicity at low concentrations. The study highlighted the importance of structural modifications in enhancing biological activity.

- Antimicrobial Efficacy Research : Research focused on the antibacterial activity of thiazole derivatives demonstrated that specific substitutions significantly improved efficacy against resistant strains, suggesting that this compound could be a promising candidate for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.